6-二十碳烯酸,2-(乙酰氨基)-3,4,5,14-四羟基-

描述

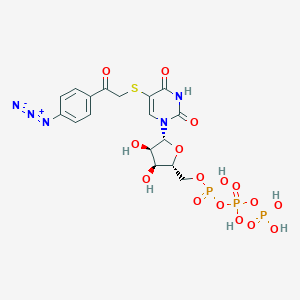

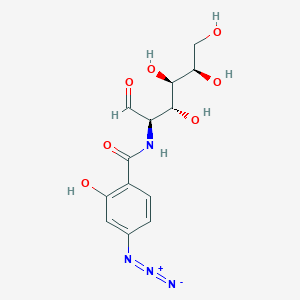

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-, also known as (-)-MycestericinE or Mycestericin E, is a chemical compound with the molecular formula C21H39NO5 . It is a type of omega-6 fatty acid .

Molecular Structure Analysis

The molecular structure of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 385.538 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- are not explicitly mentioned in the available resources. More research is needed to determine these properties .科学研究应用

二十碳烯酸衍生物及其应用:

- 已探索了二十碳烯酸各种衍生物的制备和性质。研究调查了顺式-5-二十碳烯酸及其甲酯的环氧化,导致羟基内酯和其他相关化合物的产生(Fore 和 Sumrell,1966 年)。

植物中的生化合成:

- 对植物(如鳄梨)中羟基二十碳烯酸的酶促合成进行的研究表明了这种脂肪酸的天然生物合成的潜力。此过程依赖于各种辅助因子和特定条件(Yang 和 Stumpf,1965 年)。

在神经酸产生和神经健康中的作用:

- 神经酸是从二十碳烯酸衍生的,对神经纤维和细胞至关重要。它有可能治疗和预防神经系统疾病。研究发现,枫属植物的种子是神经酸的重要来源,这对于针对该化合物的育种计划具有影响(He、Li 和 Tian,2020 年)。

微生物转化为多羟基脂肪酸:

- 已研究了二十碳烯酸的微生物转化,揭示了二羟基二十碳烯酸等新型化合物的产生。这项研究突出了铜绿假单胞菌等细菌菌株在将二十碳烯酸转化为具有不同性质的新物质方面的潜力(Back、Sohn、Hou 和 Kim,2011 年)。

在昆虫生物学中的作用:

- 对大蜡螟等昆虫的研究表明,二十碳烯酸作为雄性昆虫中的重要成分存在,表明其在某些物种中具有生物学重要性(Stanley-Samuelson,1984 年)。

在细菌和其他生物中的合成:

- 研究深入探讨了细菌中二十碳烯酸的合成和性质,以及它在各种生化过程中的作用。这包括对大肠杆菌等生物及其涉及乙酰氨基酸的代谢途径的研究(Vogel 和 Bonner,1956 年)。

在药理学和生物活性化合物中的应用:

- 已探索了二十碳烯酸抑制前列腺素生物合成的潜力,表明其在药理学和治疗剂开发中的可能应用(Ahern 和 Downing,1970 年)。

作用机制

While the specific mechanism of action for 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is not clearly defined, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .

安全和危害

未来方向

Future research should focus on elucidating the synthesis, chemical reactions, physical and chemical properties, and safety and hazards of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-. In addition, the role of this compound in mitigating insulin resistance and lowering the risk of diabetes and the associated states of inflammation should be further investigated .

属性

IUPAC Name |

(E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFZVQCKAPPEFZ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- | |

CAS RN |

121025-47-6 | |

| Record name | Sphingofungin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)